乙基丙二酰辅酶 A

描述

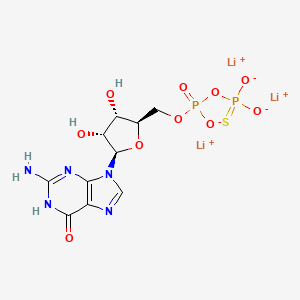

Ethylmalonyl coenzyme A (CoA) is a key intermediate in the ethylmalonyl-CoA pathway for carbon metabolism in certain bacteria, such as M. extorquens . This pathway is used when these bacteria are grown on ethylamine . It is produced from crotonyl-CoA by crotonyl-CoA reductase/carboxylase and modified by ethylmalonyl-CoA mutase to make methylsuccinyl-CoA .

Synthesis Analysis

The ethylmalonyl-CoA pathway is involved in polyhydroxyvalerate synthesis in Candidatus Contendobacter . The ethylmalonyl-CoA (EMC) pathway was found to be the crucial pathway supplying the core substance propionyl-CoA for poly-β-hydroxyvalerate (PHV) synthesis in Candidatus Contendobacter . All genes in the EMC pathway were mainly located in Candidatus Contendobacter .

Molecular Structure Analysis

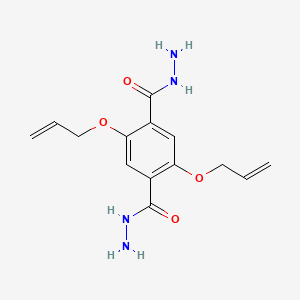

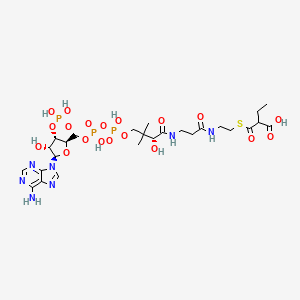

The molecular structure of Ethylmalonyl coenzyme A is similar to ATP, as suggested by compound docking, biomolecular modelling, in silico mutagenesis, and molecular dynamics simulation experiments .

Chemical Reactions Analysis

Analysis of acyl coenzyme A thioesters (acyl-CoAs) is crucial in the investigation of a wide range of biochemical reactions and paves the way to fully understand the concerned metabolic pathways and their superimposed networks . The ethylmalonyl-CoA pathway contains many unique CoA-ester intermediates .

Physical And Chemical Properties Analysis

The ethylmalonyl-CoA pathway is central to the carbon metabolism of many α-proteobacteria, like Rhodobacter sphaeroides and Methylobacterium extorquens as well as actinomycetes, like Streptomyces spp . Its function is to convert acetyl-CoA, a central carbon intermediate, to other precursor metabolites for cell carbon biosynthesis .

科学研究应用

代谢途径和调节

甲基丙二酰辅酶 A 诱变酶缺乏症:乙基丙二酰辅酶 A(EM-CoA)在支链氨基酸代谢中起关键作用,其缺乏会导致甲基丙二酸血症。这种情况是由影响丙酰辅酶 A 转化为琥珀酰辅酶 A 的突变引起的,导致代谢性酸中毒和其他并发症 (Sharar 等人,1991)。

CcrR 和乙基丙二酰辅酶 A 通路调节:在甲基杆菌中,乙基丙二酰辅酶 A(EM-CoA)通路对于乙醛酸生成和乙酰辅酶 A 同化至关重要。TetR 型激活因子 CcrR 调节该通路,特别是丁烯酰辅酶 A 还原酶/羧化酶的表达 (Hu 和 Lidstrom,2012)。

酶功能和特异性:球形红细菌乙基丙二酰辅酶 A 诱变酶 (Ecm) 是 EM-CoA 通路中的一种独特酶,对乙酸同化至关重要。它催化乙基丙二酰辅酶 A 转化为甲基琥珀酰辅酶 A,并且具有高度底物特异性 (Erb 等人,2008)。

生化和酶学研究

乙基丙二酰衍生物的合成:对乙基甲基丙二酰硫乙酸酯(甲基丙二酰辅酶 A 的类似物)的研究有助于理解丙酸代谢。这项研究对合成用于生化研究的甲基丙二酰辅酶 A 衍生物具有重要意义 (Kovacs 和 Kovács,1991)。

硫酯酶和二羧酸的产生:甲基杆菌 extorquens AM1 中的 EM-CoA 通路涉及对辅酶 A 酯具有活性的硫酯酶,具有从甲醇生产二羧酸的潜力,从而提供了生物技术应用 (Sonntag 等人,2014)。

甲基杆菌 extorquens 中的代谢控制点:乙基丙二酰辅酶 A 诱变酶是甲基杆菌 extorquens AM1 中 EMC 通路中的代谢控制点。它的活性对于在单碳和双碳化合物的代谢中有效利用该通路至关重要 (Good 等人,2014)。

结构和功能见解

依赖于辅酶 B12 的酰基辅酶 A 诱变酶:球形红细菌中的乙基丙二酰辅酶 A 诱变酶属于依赖于辅酶 B12 的酰基辅酶 A 诱变酶家族。它参与了乙基丙二酰辅酶 A 乙酸同化途径,具有独特的反应和结构性质,使其有别于其他诱变酶 (Erb 等人,2008)。

甲基丙二酰辅酶 A 诱变酶的结构和功能:对 2 A 分辨率下的甲基丙二酰辅酶 A 诱变酶结构的研究提供了有关如何产生辅酶 B12 自由基以及该酶在甲基丙二酰辅酶 A 和琥珀酰辅酶 A 相互转化的作用的见解。这项研究有助于在分子水平上理解该酶的机制 (Mancia 等人,1996)。

生物技术潜力

生物精炼厂中的乙基丙二酰辅酶 A 通路:甲基菌 trichosporium OB3b(一种 α-变形菌甲烷营养菌)中的乙基丙二酰辅酶 A 通路已被探索用于从甲烷中生产有价值的化学品,如 2-羟基异丁酸和 1,3-丁二醇,展示了其在基于甲烷的生物精炼厂中的潜力 (Mai 等人,2021)。

碳代谢中的乙基丙二酰辅酶 A 通路:乙基丙二酰辅酶 A 通路在 α-变形菌和放线菌中对于将乙酰辅酶 A 转化为细胞碳前体至关重要。它含有独特的辅酶 A 酯中间体和新型催化剂,为生产增值产品提供了重要的生物技术意义 (Alber,2010)。

作用机制

未来方向

The biotechnological implications of the ethylmalonyl-CoA pathway are tremendous as one looks to tap into the potential of using these new intermediates and catalysts to produce value-added products . The ethylmalonyl-CoA pathway is central to the carbon metabolism of at least two biotechnologically relevant organisms, R. sphaeroides and M. extorquens .

属性

IUPAC Name |

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGZQVCBBBEZQE-MIZDRFBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N7O19P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346858 | |

| Record name | Ethylmalonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6049-57-6 | |

| Record name | Ethylmalonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)